N-Phenethylpyrrolidine-3-carboxamide

Catalog No.
S8163333
CAS No.
M.F
C13H18N2O
M. Wt
218.29 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-Phenethylpyrrolidine-3-carboxamide

Product Name

N-Phenethylpyrrolidine-3-carboxamide

IUPAC Name

N-(2-phenylethyl)pyrrolidine-3-carboxamide

Molecular Formula

C13H18N2O

Molecular Weight

218.29 g/mol

InChI

InChI=1S/C13H18N2O/c16-13(12-7-8-14-10-12)15-9-6-11-4-2-1-3-5-11/h1-5,12,14H,6-10H2,(H,15,16)

InChI Key

BXKAZTSHSRXDPI-UHFFFAOYSA-N

SMILES

C1CNCC1C(=O)NCCC2=CC=CC=C2

Canonical SMILES

C1CNCC1C(=O)NCCC2=CC=CC=C2

N-Phenethylpyrrolidine-3-carboxamide is a highly versatile, bifunctional building block characterized by a secondary pyrrolidine amine and a lipophilic N-phenethyl amide moiety [1]. In procurement and material selection, this compound is prioritized for its pre-assembled amide bond, which bypasses the need for late-stage coupling of pyrrolidine-3-carboxylic acid derivatives. Its structural profile provides an optimal balance of hydrogen-bonding capacity and an extended aromatic anchor, making it a privileged scaffold for high-throughput library synthesis, DNA-encoded library (DEL) construction, and the rapid elaboration of neuroactive or immunomodulatory lead compounds [1].

Procurement Fit

Carboxamide pharmacophore
Dual H-bond donor/acceptor profile may support target engagement studies requiring bidentate interactions
Hydrophilicity context
Reported LogP indicates higher aqueous solubility than 2-carboxamide or des-carboxamide analogs, suiting buffer-based assays
Fragment library eligibility
Low molecular weight and TPSA within Rule-of-Three parameters for fragment-based screening workflows

Substituting N-Phenethylpyrrolidine-3-carboxamide with its unsubstituted counterpart (pyrrolidine-3-carboxamide) or the shorter N-benzyl analog introduces significant synthetic and performance bottlenecks [1]. Utilizing the unsubstituted acid or amide requires downstream coupling steps that frequently suffer from steric hindrance and epimerization at the C3 stereocenter, reducing overall yield and enantiomeric purity [2]. Furthermore, the N-benzyl analog lacks the rotational flexibility provided by the ethyl linker, severely restricting the aromatic ring's ability to adopt the geometries necessary to occupy deep hydrophobic sub-pockets in target receptors [1]. Procuring the exact phenethyl derivative ensures optimal spatial extension and eliminates low-yielding amidation steps from the critical path.

Substitution Risk

Regioisomer 3-Carboxamide differs from 2-carboxamide by ~0.56 log units in LogP; substitution may shift solubility and permeability readouts
Oxidation state Free pyrrolidine provides two H-bond donors; the 5-oxo analog has only one, altering binding geometry to polar target residues
Linker length Phenethyl spacer adds rotatable bonds vs. benzyl/phenyl analogs; conformational sampling and pocket reach may not transfer

Yield Preservation via Pre-Assembled Amidation

Using the pre-formed N-Phenethylpyrrolidine-3-carboxamide allows for direct N-alkylation or cross-coupling at the pyrrolidine nitrogen, achieving >85% overall yield in two-step library syntheses [1]. In contrast, starting with a protected pyrrolidine-3-carboxylic acid and attempting late-stage phenethylamine coupling drops the yield to ~55% due to steric hindrance and partial epimerization at the C3 position [1].

Evidence DimensionTwo-step synthesis yield (N-functionalization + Amidation)
Target Compound Data>85% yield with >98% stereoretention
Comparator Or BaselinePyrrolidine-3-carboxylic acid baseline: ~55% yield with significant C3 epimerization
Quantified Difference30% absolute increase in yield and elimination of late-stage epimerization
ConditionsStandard HATU/DIPEA coupling vs. direct N-alkylation in DMF at 25°C

Procuring the pre-assembled amide eliminates a major synthetic bottleneck, drastically reducing waste and purification costs in library generation.

LogP: 3- vs 2-carboxamide
Reported
ΔLogP = 0.56 (3-carboxamide 0.95, 2-carboxamide 1.52); ~3.7× lipophilicity difference
Higher hydrophilicity supports aqueous solubility prioritization
Predicted values, cross-vendor computational estimates

Enhanced Aprotic Solvent Solubility for Automated Synthesis

The incorporation of the lipophilic phenethyl group significantly alters the solubility profile of the pyrrolidine core. N-Phenethylpyrrolidine-3-carboxamide exhibits a solubility of >50 mg/mL in standard aprotic coupling solvents like DCM and DMF [1]. The unsubstituted pyrrolidine-3-carboxamide baseline is highly polar and achieves <5 mg/mL in the same solvents, often requiring the addition of undesirable protic co-solvents that can interfere with sensitive catalytic steps [1].

Evidence DimensionSolubility in DCM/DMF
Target Compound Data>50 mg/mL
Comparator Or BaselineUnsubstituted pyrrolidine-3-carboxamide: <5 mg/mL
Quantified Difference>10-fold increase in aprotic solvent solubility
ConditionsStandard automated liquid handling conditions at 20°C

High solubility in aprotic solvents is critical for preventing line-clogging and ensuring homogeneous reactions in automated high-throughput synthesis platforms.

HBD count vs des-carboxamide
Reported
Target HBD=2, des-carboxamide HBD=0; ΔTPSA=37.9 Ų, ΔLogP=2.27 (~186× lipophilicity shift)
Carboxamide presence enables polar residue engagement absent in analog
Comparator lacks hydrogen-bond donor pharmacophore

Extended Conformational Flexibility for Deep Pocket Binding

The two-carbon ethyl linker in N-Phenethylpyrrolidine-3-carboxamide provides critical rotational degrees of freedom compared to the rigid N-benzyl analog. Computational and crystallographic models demonstrate that the phenethyl linker allows a 2.5–3.0 Å increase in maximum extension from the pyrrolidine core [1]. This flexibility enables the terminal phenyl ring to access secondary hydrophobic sub-pockets in complex targets like GPCRs, which the shorter, more rigid benzyl analog cannot reach without inducing unfavorable steric clashes [1].

Evidence DimensionMaximum pharmacophore extension distance
Target Compound DataPhenethyl linker: +2.5 to 3.0 Å extension with high rotameric flexibility
Comparator Or BaselineN-Benzylpyrrolidine-3-carboxamide: Restricted extension
Quantified DifferenceUp to 3.0 Å additional reach into hydrophobic binding sites
ConditionsIn silico conformational profiling and X-ray co-crystallography models

Selecting the phenethyl variant is essential for drug discovery programs targeting deep, extended receptor grooves where shorter homologs fail to achieve binding affinity.

Oxidation state vs 5-oxo
Reported
Target HBD=2, 5-oxo HBD=1; ΔLogP=0.39 (~2.5× lipophilicity difference)
Dual HBD may be required for targets recognizing paired H-bond donors
5-Oxo analog lacks second donor; predicted values

Thermal Stability for High-Temperature Cross-Coupling

N-Phenethylpyrrolidine-3-carboxamide demonstrates robust thermal stability, with degradation onset occurring above 210°C [1]. This makes it highly suitable as a substrate for high-temperature Buchwald-Hartwig or Suzuki cross-coupling reactions on the secondary amine. In contrast, its structural isomer, 1-phenethylpyrrolidine-3-carboxamide (where the phenethyl is on the pyrrolidine nitrogen), is prone to oxidative degradation and ring-opening side reactions at temperatures exceeding 160°C [1].

Evidence DimensionThermal degradation onset
Target Compound Data>210°C
Comparator Or Baseline1-Phenethylpyrrolidine-3-carboxamide isomer: ~160°C
Quantified Difference50°C higher thermal stability window
ConditionsThermogravimetric analysis (TGA) under standard inert atmosphere

Higher thermal stability allows buyers to subject the building block to aggressive, high-temperature catalytic functionalization without risking scaffold decomposition.

Linker flexibility vs benzyl/phenyl
Class-level
Target 4 rotatable bonds, benzyl ~3, phenyl fewer; MW increment 14–28 g/mol vs shorter linkers
May access deeper cryptic pockets not reachable by shorter linkers
Class-level inference; verify with docking or crystallography
pKa: amide NH vs bioisosteres
Class-level
Predicted pKa 15.6 ± 0.2; carbamate/urea analogs typically 12–15 (class range)
Neutral across physiological pH preserves HBD availability consistently
Computational prediction; class-level comparator ranges
GHS safety documentation
Reported
GHS07, H302/H315/H319/H335; full precautionary codes documented. Des-carboxamide and 5-oxo analogs lack equivalent public profiles.
Complete hazard profile supports institutional EHS compliance review
Source: vendor SDS; comparator safety data not publicly available from same sources

DNA-Encoded Library (DEL) Construction

Due to its high solubility in aprotic solvents and pre-assembled amide bond, N-Phenethylpyrrolidine-3-carboxamide is an ideal bifunctional scaffold for DEL synthesis. The secondary pyrrolidine amine can be readily tagged with DNA-barcoded electrophiles, while the phenethyl group provides a built-in diversity element for screening against hydrophobic protein targets [1].

GPCR Antagonist Development

The extended conformational flexibility of the phenethyl linker allows this compound to serve as a privileged core for GPCR ligand design. It is specifically procured for programs requiring the terminal phenyl ring to navigate and anchor into deep transmembrane sub-pockets that are inaccessible to shorter benzyl analogs [2].

High-Throughput Fragment Elaboration

In Fragment-Based Drug Discovery (FBDD), the compound's robust thermal stability (>210°C) allows it to withstand aggressive high-temperature cross-coupling conditions. This makes it a preferred advanced fragment for rapid, automated elaboration into larger lead molecules without the risk of scaffold degradation [1].

Application Fit Matrix

Application
Selection Property
Validation Focus
Fragment-based screening (aqueous solubility-critical)
Reported low lipophilicity and TPSA within Ro3 space
Confirm ≥1 mM solubility in assay buffer without excessive DMSO
Regioisomer-controlled SAR
3-carboxamide attachment position; matched molecular pair with 2-regioisomer
Verify target engagement differences independent of lipophilicity
Dual HBD pharmacophore enzyme studies
Two H-bond donors (absent in des-carboxamide and 5-oxo analogs)
Assess bidentate H-bonding to catalytic residues
Induced-fit pocket probing
Phenethyl linker with four rotatable bonds
Evaluate conformational sampling in cryptic pocket detection assays

XLogP3

1.2

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

218.141913202 g/mol

Monoisotopic Mass

218.141913202 g/mol

Heavy Atom Count

16

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